C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride
CAS No.: 1185294-37-4
Cat. No.: VC3368880
Molecular Formula: C6H12ClN3S
Molecular Weight: 193.7 g/mol
* For research use only. Not for human or veterinary use.
![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride - 1185294-37-4](/images/structure/VC3368880.png)
Specification
CAS No. | 1185294-37-4 |
---|---|
Molecular Formula | C6H12ClN3S |
Molecular Weight | 193.7 g/mol |
IUPAC Name | (4-propan-2-ylthiadiazol-5-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C6H11N3S.ClH/c1-4(2)6-5(3-7)10-9-8-6;/h4H,3,7H2,1-2H3;1H |
Standard InChI Key | WIJBHVRSRLAKSK-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(SN=N1)CN.Cl |
Canonical SMILES | CC(C)C1=C(SN=N1)CN.Cl |
Introduction
Chemical Identity and Structural Properties
C-(4-Isopropyl- thiadiazol-5-yl)-methylamine hydrochloride is a heterocyclic compound containing a 1,2,3-thiadiazole core with an isopropyl substituent at the 4-position and a methylamine group at the 5-position, stabilized as a hydrochloride salt. The compound is registered in chemical databases and commercially available as a research chemical with specific identifiers and physical properties .
Identification Parameters
The compound's formal identification includes several standardized parameters critical for research and regulatory purposes:
Parameter | Value |
---|---|
CAS Number | 1185294-37-4 |
MDL Number | MFCD11506645 |
Molecular Formula | C₆H₁₂ClN₃S |
Molecular Weight | 193.7 g/mol |
Min. Purity Specification | 95% |
The CAS number (1185294-37-4) serves as a unique identifier allowing researchers to track this specific compound across various chemical databases and literature sources . The molecular structure features the characteristic 1,2,3-thiadiazole ring with nitrogen atoms at positions 1, 2, and 3, which distinguishes it from other thiadiazole isomers such as the 1,2,4-thiadiazoles discussed in pharmacological research .
Structural Comparison with Related Compounds
While structurally distinct, this compound belongs to the broader family of thiadiazole derivatives. Unlike the 1,2,4-thiadiazole compounds that have shown promise as macrofilaricides for treating human filarial infections, the 1,2,3-thiadiazole structure of our target compound creates a different electronic distribution and potential reactivity profile . The isopropyl group at position 4 likely contributes to its lipophilicity, while the methylamine functionality at position 5 provides a potential site for hydrogen bonding and further chemical modifications.
Physical and Chemical Properties
The physical state and chemical behavior of C-(4-Isopropyl- thiadiazol-5-yl)-methylamine hydrochloride determine its handling requirements and potential applications in research settings.
Physical Characteristics
Available data indicates that the compound exists as a solid at standard temperature and pressure, consistent with its nature as a hydrochloride salt. As a hydrochloride salt, it would typically exhibit enhanced stability and solubility in polar solvents compared to its free base form .
Analytical Considerations
For researchers working with C-(4-Isopropyl- thiadiazol-5-yl)-methylamine hydrochloride, several analytical approaches may be relevant for confirming identity and purity.
Structural Characterization Methods
Standard analytical techniques applicable to this compound would include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for molecular weight verification
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Infrared Spectroscopy for functional group identification
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Elemental Analysis for composition verification
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